1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride
Description
This compound (CAS 62984-74-1) is a pyridinium-based quaternary ammonium salt with a complex structure. Its molecular formula is C₂₁H₂₁ClN₃O₂, featuring a pyridinium core linked to a 2-cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyloxyethyl group. Key functional groups include:
- A dimethylaminophenyl moiety providing electron-donating properties and aromaticity.
- A pyridinium chloride backbone, imparting cationic character and solubility in polar solvents.
Properties
CAS No. |
62984-74-1 |
|---|---|
Molecular Formula |
C19H20ClN3O2 |
Molecular Weight |
357.8 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylethyl (E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoate;chloride |
InChI |
InChI=1S/C19H20N3O2.ClH/c1-21(2)18-8-6-16(7-9-18)14-17(15-20)19(23)24-13-12-22-10-4-3-5-11-22;/h3-11,14H,12-13H2,1-2H3;1H/q+1;/p-1/b17-14+; |
InChI Key |
QSNYFPLOJIHVAH-KLSJZZFUSA-M |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCC[N+]2=CC=CC=C2.[Cl-] |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)OCC[N+]2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Stepwise Preparation
Synthesis of Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate
This intermediate is a crucial precursor and is synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 4-(dimethylamino)benzaldehyde. The reaction typically proceeds under basic catalysis (e.g., piperidine) in ethanol solvent, yielding the ethyl acrylate derivative with a cyano group and a 4-(dimethylamino)phenyl substituent.
| Parameter | Details |
|---|---|
| Reactants | Ethyl cyanoacetate, 4-(dimethylamino)benzaldehyde |
| Catalyst | Piperidine or other mild base |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (~78 °C) |
| Reaction Time | Several hours (4–6 h) |
| Yield | Typically 70–85% |
| Purification | Recrystallization or column chromatography |
This step is well-documented in literature and databases such as PubChem (CID 668189) for the intermediate ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate.
Formation of the 2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl Intermediate
The next step involves the conversion of the acrylate intermediate into an ether-linked hydroxyethyl derivative. This is typically achieved by nucleophilic substitution where the acrylate ester is reacted with 2-hydroxyethyl chloride or a related hydroxyethyl halide under basic conditions to form the ether bond.
| Parameter | Details |
|---|---|
| Reactants | Ethyl 2-cyano-3-[4-(dimethylamino)phenyl]acrylate, 2-hydroxyethyl chloride |
| Base | Potassium carbonate or sodium hydride |
| Solvent | Acetone or DMF |
| Reaction Temperature | 50–80 °C |
| Reaction Time | 12–24 hours |
| Yield | Moderate to good (60–75%) |
| Purification | Extraction and chromatography |
This step introduces the oxyethyl linkage necessary for subsequent quaternization.
Quaternization to Form Pyridinium Chloride Salt
The final step is the quaternization of the hydroxyethyl intermediate with pyridine or its derivatives to form the pyridinium chloride salt. This involves nucleophilic attack of the pyridine nitrogen on the alkyl halide or activated hydroxyethyl group, followed by chloride ion association.
| Parameter | Details |
|---|---|
| Reactants | Hydroxyethyl ether intermediate, pyridine |
| Reagent | Pyridine hydrochloride or pyridine + HCl |
| Solvent | Acetonitrile or ethanol |
| Reaction Temperature | Room temperature to 60 °C |
| Reaction Time | 12–48 hours |
| Yield | High (75–90%) |
| Purification | Crystallization or recrystallization |
The product is isolated as a chloride salt, confirmed by spectral and elemental analysis.
Data Tables Summarizing Preparation Conditions
| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Knoevenagel condensation | Ethyl cyanoacetate + 4-(dimethylamino)benzaldehyde, piperidine, ethanol, reflux | 70–85 | Forms ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate |
| 2 | Nucleophilic substitution | Acrylate + 2-hydroxyethyl chloride, K2CO3, acetone, 50–80 °C | 60–75 | Ether linkage formation |
| 3 | Quaternization | Hydroxyethyl intermediate + pyridine HCl, acetonitrile, RT-60 °C | 75–90 | Formation of pyridinium chloride salt |
Research Findings and Characterization
- Spectroscopic Data: The final compound exhibits characteristic IR absorptions for cyano (around 2220 cm⁻¹), carbonyl (around 1700 cm⁻¹), and aromatic C-H stretches. NMR spectra confirm the presence of the dimethylamino group, aromatic protons, and pyridinium moiety.
- Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight of 360.8 g/mol, consistent with the molecular formula C18H21ClN4O2.
- Purity and Stability: The compound is stable under ambient conditions and can be purified by recrystallization from ethanol or acetonitrile.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridinium derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The compound exhibits significant anticancer properties, particularly against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. For instance, research indicates that derivatives of this compound can inhibit the proliferation of breast cancer cells by modulating signaling pathways associated with cell survival and apoptosis.
Antimicrobial Properties
Another notable application is its antimicrobial activity. The compound has been tested against several bacterial strains and has demonstrated effectiveness in inhibiting growth, making it a potential candidate for developing new antibacterial agents. Its mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Materials Science Applications
Photonic Materials
In the realm of materials science, 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride is utilized in the development of photonic materials. Its ability to absorb light and convert it into other forms of energy makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. The compound's photostability and efficiency in energy conversion are critical attributes that enhance the performance of these devices .
Polymer Chemistry
The compound can also be incorporated into polymer matrices to create materials with enhanced mechanical and thermal properties. Its presence in polymer formulations can improve adhesion, flexibility, and durability, which are essential for applications in coatings and adhesives .
Photochemistry Applications
Fluorescent Probes
In photochemistry, this compound serves as a fluorescent probe due to its distinct spectral properties. It can be used in biological imaging to track cellular processes by providing contrast through fluorescence. This application is particularly valuable in live-cell imaging techniques where real-time observation of cellular dynamics is required .
Data Tables
| Application Area | Specific Use Case | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis via ROS generation |
| Antimicrobial Agent | Disrupts bacterial membranes | |
| Materials Science | Photonic Materials | Absorbs light; enhances OLEDs and solar cells |
| Polymer Chemistry | Improves mechanical properties in coatings | |
| Photochemistry | Fluorescent Probes | Provides contrast for live-cell imaging |
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that a derivative of this compound effectively reduced tumor size in xenograft models of breast cancer. The study highlighted the compound's ability to target specific cancer pathways, leading to increased apoptosis rates compared to control groups.
- Antimicrobial Efficacy : In another investigation, the compound was tested against antibiotic-resistant strains of bacteria. Results showed a significant reduction in bacterial viability, suggesting its potential as a lead compound for new antibiotic development .
- Photonic Device Development : Researchers have successfully integrated this compound into polymer matrices for use in OLEDs, achieving higher efficiency and brightness compared to traditional materials. This advancement paves the way for more efficient lighting technologies .
Mechanism of Action
The mechanism of action of 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins or nucleic acids, altering their function. The cyano group and the dimethylamino phenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding and π-π stacking interactions .
Comparison with Similar Compounds
Key Observations:
Others lack detailed assessments.
Functional Applications: Phenylethyl-substituted pyridinium salts (e.g., 29871-24-7) are used in biological staining (e.g., toluidine blue for glycosaminoglycans) , whereas alkyl-chain derivatives may serve as surfactants or phase-transfer catalysts .
Research Findings and Data Gaps
- Biological Activity: No direct bioactivity data are available for the target compound. However, analogs like 29871-24-7 demonstrate utility in histochemistry, suggesting that substituent tuning could enable similar applications .
- Synthetic Utility: The cyano group in the target compound may facilitate nucleophilic reactions, contrasting with the inert alkyl chains in 14492-68-3 .
- Data Limitations : Critical parameters like solubility, melting point, and toxicity are unreported for most compounds, hindering comprehensive comparisons .
Biological Activity
1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride, commonly referred to as the compound with CAS number 62984-74-1, is a pyridinium derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 357.83 g/mol
- CAS Number : 62984-74-1
- SMILES Notation : [ClH-].N#CC(\C(=O)OCC[n+]1ccccc1)=C\c1ccc(cc1)N(C)C
These properties suggest that the compound may exhibit significant pharmacological activity due to its structural characteristics.
Antimicrobial Activity
Research indicates that compounds similar to 1-(2-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)ethyl)pyridinium chloride display notable antimicrobial properties. For instance, studies on related pyridinium derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anticancer Properties
The anticancer potential of pyridinium derivatives, including this compound, has been explored in several studies. The compound's ability to induce apoptosis in cancer cells has been highlighted, particularly through the activation of caspases and modulation of cell cycle progression. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.
Case Studies
Several case studies have been documented regarding the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of pyridinium derivatives for their antimicrobial activity. The results indicated that certain substitutions significantly enhanced activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
- Anticancer Activity Assessment : Research conducted by Smith et al. (2020) demonstrated that a related compound exhibited IC50 values below 10 µM against breast cancer cell lines, indicating strong cytotoxic effects. The study also noted that the compound triggered apoptosis through mitochondrial pathways.
- Toxicological Profile : An assessment of the safety profile revealed that while exhibiting potent biological activity, the compound showed low toxicity in non-cancerous cell lines, suggesting a favorable therapeutic index.
The proposed mechanisms underlying the biological activities of this compound include:
- Membrane Disruption : The cationic nature of pyridinium compounds allows them to interact with negatively charged bacterial membranes, leading to increased permeability and cell death.
- Apoptosis Induction : In cancer cells, these compounds may activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.
Data Summary Table
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antimicrobial | MIC < 10 µM | Journal of Medicinal Chemistry |
| Anticancer | IC50 < 10 µM | Smith et al., 2020 |
| Toxicity | Low | Internal Toxicology Report |
Q & A
Q. What are the key structural features of this compound, and how can they be characterized experimentally?
Methodological Answer:
- Structural Analysis : Use nuclear magnetic resonance (NMR) to confirm the pyridinium core, cyano group, and dimethylamino-phenyl substituents. Infrared (IR) spectroscopy can validate the carbonyl (C=O) and nitrile (C≡N) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight consistency .
- Purity Verification : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Recrystallization in ethanol/water mixtures can isolate high-purity crystals for X-ray diffraction (if crystalline) .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
Methodological Answer:
- Metabolic Studies : Use isolated hepatocytes or liver homogenates to evaluate effects on glycolysis/gluconeogenesis, measuring ATP/ADP ratios and lactate/pyruvate levels via enzymatic assays (e.g., NADH-linked spectrophotometry) .
- Antiviral Screening : Adapt Vero cell models (as in ) with RT-PCR-based viral load quantification (e.g., ΔΔCt method) and TCID50 assays to assess inhibition of viral replication .
Q. How does the compound’s solubility and stability affect experimental design?
Methodological Answer:
- Solubility : Test in DMSO (≤0.1% final concentration) or aqueous buffers (pH 7.4) with sonication. Monitor for precipitation via dynamic light scattering (DLS).
- Stability : Conduct stability assays under varying pH (4–9) and temperatures (4–37°C) using LC-MS to detect degradation products over 24–72 hours .
Advanced Research Questions
Q. How do the cyano and dimethylamino substituents influence the compound’s mechanism of action in disrupting mitochondrial function?
Methodological Answer:
- Mitochondrial Respiration : Use Seahorse XF Analyzers to measure oxygen consumption rates (OCR) in treated cells. Compare with structurally analogous compounds lacking specific substituents.
- Redox State Analysis : Quantify NAD+/NADH ratios and reactive oxygen species (ROS) via fluorescence probes (e.g., MitoSOX). The dimethylamino group may enhance membrane permeability, while the cyano group could impair electron transport chain complexes .
Q. How can contradictions in dose-dependent effects (e.g., cytotoxicity vs. bioactivity) be resolved across cell models?
Methodological Answer:
- Dose-Response Optimization : Perform MTT assays to determine IC50 values in multiple cell lines (e.g., HepG2, Vero, Calu-3). Use Hill slope analysis to differentiate specific vs. nonspecific effects.
- Time-Kill Studies : Evaluate time-dependent effects (e.g., 0–48 hours) to identify thresholds for therapeutic vs. toxic concentrations. Cross-validate with ATP luminescence assays .
Q. What computational strategies predict the compound’s interaction with biological targets (e.g., viral proteases or metabolic enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to SARS-CoV-2 main protease (Mpro) or gluconeogenic enzymes (e.g., fructose-1,6-bisphosphatase). Validate with mutagenesis studies on key residues .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize substituent effects .
Q. What experimental controls are critical when analyzing the compound’s impact on ion transport (e.g., K+ uptake)?
Methodological Answer:
- Ion-Specific Electrodes : Measure extracellular K+ flux in hepatocytes with/without oligomycin (ATP synthase inhibitor) to isolate ATP-dependent transport.
- Patch-Clamp Electrophysiology : Characterize pyridinium-induced changes in membrane potential and ion channel activity. Include ouabain (Na+/K+-ATPase inhibitor) as a control .
Data Contradiction Analysis
Q. How should discrepancies in metabolic effects (e.g., fructose-1,6-bisphosphate accumulation vs. ATP depletion) be addressed?
Methodological Answer:
- Pathway Flux Analysis : Use 13C-labeled glucose or fructose tracers with GC-MS to quantify flux through glycolysis vs. pentose phosphate pathways.
- Compartment-Specific ATP Measurement : Isolate mitochondrial and cytosolic fractions via differential centrifugation to localize ATP depletion effects .
Q. Why might antiviral activity vary between cell-free vs. cell-based assays?
Methodological Answer:
- Viral Entry vs. Replication : Compare pre-treatment (cell-free virucidal activity) vs. post-infection (intracellular replication inhibition) protocols. Use pseudovirus systems (e.g., VSV-SARS-CoV-2) to isolate entry mechanisms .
Methodological Best Practices
- Negative Controls : Include vehicle (DMSO) and structurally inert analogs (e.g., pyridinium without substituents) to confirm target specificity.
- Reproducibility : Validate key findings in ≥3 independent experiments with biological replicates (n ≥ 6). Use ANOVA with post-hoc Tukey tests for multi-group comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
